molecular formula C11H14FN B1364552 2-(4-Fluorophenyl)piperidine CAS No. 383128-03-8

2-(4-Fluorophenyl)piperidine

Cat. No. B1364552
M. Wt: 179.23 g/mol
InChI Key: IAQQDIGGISSSQO-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)piperidine” is an organic compound . It has a molecular formula of C11H14FN .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “2-(4-Fluorophenyl)piperidine” is C11H14FN . The average mass is 179.234 Da and the monoisotopic mass is 179.111023 Da .


Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)piperidine” is a solid compound . Its density is 1.0±0.1 g/cm3 . The boiling point is 258.6±40.0 °C at 760 mmHg .

Scientific Research Applications

  • Pharmaceuticals

    • Piperidine derivatives are used in over twenty drug classes . They are used as anticancer agents , drugs for Alzheimer’s disease therapy , antibiotics , analgesics , antipsychotics , and antioxidants .
  • Liquid Chromatography and Electrochemical Detection

    • N-(4-fluorophenyl)piperidin-4-amine, a derivative of “2-(4-Fluorophenyl)piperidine”, has been studied in the context of liquid chromatography and electrochemical detection.
    • The methods of application involve using this compound in derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.
  • Chemical Synthesis

    • “2-(4-Fluorophenyl)piperidine” is often used as a building block in the synthesis of various chemical compounds .
  • Therapeutic Applications

    • An important compound among those disclosed is paroxetine, the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxyphenoxymethyl)-piperidine . This compound is used in therapy as the hydrochloride salt to treat inter alia depression, obsessive-compulsive disorder (OCD), and panic .
  • Building Blocks in Chemical Synthesis

    • “2-(4-Fluorophenyl)piperidine” is often used as a building block in the synthesis of various chemical compounds .
  • Safety and Handling

    • “2-(4-Fluorophenyl)piperidine” and its derivatives have specific safety and handling requirements due to their chemical properties .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Piperidine derivatives, including “2-(4-Fluorophenyl)piperidine”, continue to be a topic of interest in drug discovery and medicinal chemistry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(4-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQQDIGGISSSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395039
Record name 2-(4-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)piperidine

CAS RN

383128-03-8
Record name 2-(4-Fluorophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383128-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Hepworth - 2018 - research.manchester.ac.uk
Chiral amines are important chemical building blocks found in a vast array of biologically-active pharmaceutical ingredients, and a sustainable route to their synthesis is of wide appeal. …
Number of citations: 2 research.manchester.ac.uk
PR Sultane, RG Bhat - The Journal of Organic Chemistry, 2012 - ACS Publications
A very simple and efficient stereoselective approach to cis-2,3-disubstituted piperidines via the reduction of N-acyliminium ion intermediates is described. Application of this …
Number of citations: 22 pubs.acs.org

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